molecular formula C10H10O3 B3059616 1(3H)-Isobenzofuranone, 7-hydroxy-4,6-dimethyl- CAS No. 10088-77-4

1(3H)-Isobenzofuranone, 7-hydroxy-4,6-dimethyl-

Cat. No.: B3059616
CAS No.: 10088-77-4
M. Wt: 178.18 g/mol
InChI Key: FCSPXCQJNMMNMO-UHFFFAOYSA-N
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Description

1(3H)-Isobenzofuranone, 7-hydroxy-4,6-dimethyl- is a naturally occurring compound found in various endophytic fungi. It belongs to the class of isobenzofuranones, which are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(3H)-Isobenzofuranone, 7-hydroxy-4,6-dimethyl- typically involves the use of endophytic fungi. The compound can be isolated from the culture medium and organic extracts of the mycelium of these fungi . The specific synthetic routes and reaction conditions may vary depending on the fungal species and the desired yield.

Industrial Production Methods

Industrial production of this compound is not well-documented, but it is likely that large-scale fermentation processes involving endophytic fungi could be employed. These processes would involve optimizing the growth conditions of the fungi to maximize the yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions

1(3H)-Isobenzofuranone, 7-hydroxy-4,6-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and enhance its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydroxylated compounds.

Scientific Research Applications

1(3H)-Isobenzofuranone, 7-hydroxy-4,6-dimethyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1(3H)-Isobenzofuranone, 7-hydroxy-4,6-dimethyl- involves its interaction with various molecular targets and pathways. It is known to interfere with the integrity and function of cell membranes, inhibit enzymes, and disrupt cellular processes . These actions contribute to its antibacterial, antifungal, and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1(3H)-Isobenzofuranone, 7-hydroxy-4,6-dimethyl- is unique due to its specific hydroxyl and dimethyl substitutions, which contribute to its distinct biological activities. Compared to similar compounds, it exhibits a broader spectrum of antimicrobial and anticancer properties, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

7-hydroxy-4,6-dimethyl-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-5-3-6(2)9(11)8-7(5)4-13-10(8)12/h3,11H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSPXCQJNMMNMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1COC2=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356305
Record name 1(3H)-Isobenzofuranone, 7-hydroxy-4,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10088-77-4
Record name 1(3H)-Isobenzofuranone, 7-hydroxy-4,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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